2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound characterized by a fused imidazo-pyridine ring system. Its molecular formula is , and it has a molecular weight of approximately 263.26 g/mol. The compound features a nitrophenyl substituent, which enhances its chemical reactivity and potential biological activities. The presence of the nitro group is significant as it can influence the compound's electronic properties and interactions with biological targets .
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Studies suggest that 2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione exhibits significant biological activity, particularly in the realm of medicinal chemistry. It has been investigated for its potential as an anti-cancer agent and for its activity against various pathogens. The nitrophenyl group is known to enhance the compound's interaction with biological targets, potentially increasing its efficacy .
The synthesis of 2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves multi-component reactions. One effective method includes the use of heterocyclic ketene aminals as synthons under reflux conditions in solvents such as ethanol. The reaction may also involve various diamines and substituted salicylaldehydes .
This compound has potential applications in several fields:
Interaction studies have shown that 2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can interact with various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Research indicates that the compound's nitrophenyl group plays a significant role in these interactions by enhancing binding affinity to target sites .
Several compounds share structural similarities with 2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione. Here are some notable examples:
The uniqueness of 2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione lies in its specific combination of structural features that influence both its chemical reactivity and biological efficacy. The presence of the nitrophenyl group is particularly noteworthy as it can significantly alter interaction dynamics with biological targets compared to other similar compounds.
Multi-component reactions represent a powerful synthetic approach for constructing the imidazo[1,5-a]pyridine core structure essential to 2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione synthesis [1] [2]. The sequential multicomponent synthesis approach involves the formation of tetrazole intermediates through Ugi-tetrazole reactions, followed by cyclization and rearrangement processes to yield the desired imidazopyridine framework [1]. This methodology demonstrates significant advantages in terms of reaction efficiency and structural diversity compared to traditional stepwise synthetic approaches [1].
The Groningen-Biginelli multicomponent reaction pathway provides an alternative route for imidazopyridine core construction through three-component coupling reactions [3]. These reactions typically involve 2-aminopyridine derivatives, aldehydes, and isocyanide components under controlled reaction conditions [3]. The reaction proceeds through imine formation, followed by nucleophilic attack and cyclization to generate the fused heterocyclic system [3].
Modified Biginelli reactions have been successfully employed for the synthesis of dihydropyrimidine precursors that can be transformed into imidazopyridine structures through subsequent cyclization reactions [4]. The four-component modified Biginelli approach utilizes acetyl acetone, aromatic aldehydes, thiourea, and dimethyl sulfate to construct the heterocyclic framework [4]. This method demonstrates moderate to excellent yields and provides access to diversely substituted imidazopyridine derivatives [4].
| Reaction Type | Starting Materials | Yield Range | Key Advantages |
|---|---|---|---|
| Ugi-Tetrazole | Aldehyde, Amine, Isocyanide, Azide | 60-92% | High diversity, short sequence |
| Three-Component Coupling | 2-Aminopyridine, Aldehyde, Alkyne | 45-82% | Metal-catalyzed efficiency |
| Modified Biginelli | Acetyl acetone, Aldehyde, Thiourea | 40-85% | One-pot synthesis |
Mannich-type reactions provide an additional multicomponent strategy for imidazopyridine synthesis through cross-dehydrogenative coupling processes [5]. These reactions enable carbon-carbon bond formation at the carbon-3 position of imidazopyridine rings through the reaction of imidazopyridines with aldehydes and amines [5]. The process demonstrates pronounced regioselectivity and chemoselectivity, making it suitable for late-stage derivatization of complex molecules [5].
The incorporation of 4-nitrophenyl substituents into tetrahydroimidazo[1,5-a]pyridine-1,3-dione structures requires specialized synthetic approaches that accommodate the electron-withdrawing nature of the nitro group [6] [7]. Electrophilic aromatic substitution represents the primary method for introducing nitro functionality into phenyl-containing precursors [8] [9]. The nitration process typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion electrophile, which subsequently attacks the aromatic ring [9].
The synthesis of 4-nitrophenyl derivatives often begins with fluoronitrobenzene precursors, which undergo nucleophilic aromatic substitution reactions with nitrogen-containing nucleophiles [7]. This approach exploits the excellent leaving group properties of fluorine in electron-deficient aromatic systems [7]. The reaction typically proceeds under basic conditions using potassium carbonate in ethanol-water mixtures to achieve optimal yields [7].
Alternative approaches involve the direct coupling of pre-formed nitrophenyl building blocks with imidazopyridine precursors through condensation reactions [10]. A specific example demonstrates the synthesis of 2-[4-(4-Nitrophenyl)-piperazin-1-ylmethyl]-tetrahydroimidazo[1,5-a]pyridine-1,3-dione through the reaction of tetrahydroimidazo[1,5-a]pyridine-1,3-dione with 1-(4-nitrophenyl)piperazine and paraformaldehyde in ethanol [10]. This reaction achieves a 72% yield after 1.0 hour of reaction time [10].
| Nitrophenyl Introduction Method | Reaction Conditions | Typical Yield | Key Considerations |
|---|---|---|---|
| Direct Nitration | HNO₃/H₂SO₄, ambient temperature | 70-85% | Regioselectivity control required |
| Nucleophilic Substitution | K₂CO₃, EtOH/H₂O, reflux | 70-90% | Fluorine as leaving group |
| Pre-formed Building Block | Paraformaldehyde, EtOH, 1h | 72% | Direct incorporation |
The positioning of the nitro group significantly influences the reactivity and synthetic accessibility of the target compound [8]. Para-nitrophenyl derivatives generally exhibit enhanced stability compared to ortho-nitrophenyl analogs due to reduced steric interactions and favorable electronic effects [8]. The electron-withdrawing nature of the nitro group activates the aromatic ring toward nucleophilic attack while deactivating it toward electrophilic substitution [8].
Catalytic systems play a crucial role in facilitating ring closure reactions and subsequent functionalization of imidazopyridine structures [11] [12] [13]. Bismuth triflate emerges as a particularly effective Lewis acid catalyst for promoting cyclization reactions in heterocyclic synthesis [11] [12]. The catalyst operates through activation of electrophilic centers, facilitating intramolecular nucleophilic attacks that lead to ring closure [12].
Copper-based catalytic systems demonstrate exceptional performance in three-component coupling reactions for imidazopyridine synthesis [13]. A mesoporous copper-silica material prepared by sol-gel methodology exhibits superior catalytic activity compared to traditional homogeneous copper catalysts [13]. The heterogeneous catalyst allows for easy separation from reaction media and minimizes metal waste generation [13]. The optimal copper loading and pore size distribution significantly influence reaction yields, with 0.9 nanometer pore size providing the best results [13].
| Catalyst System | Loading | Temperature | Solvent | Yield Range |
|---|---|---|---|---|
| Bi(OTf)₃ | 5 mol% | 150°C | DCE | 60-97% |
| Cu/SiO₂ | Variable | 70°C | DMF | 45-82% |
| Y(OTf)₃ | 10 mol% | Room temp | Air atmosphere | 64-90% |
Yttrium triflate catalysis provides an alternative approach for carbon-alkylation reactions in imidazopyridine systems [14]. This catalyst system operates effectively under ambient conditions without requiring inert atmosphere protection [14]. The three-component aza-Friedel-Crafts reaction catalyzed by yttrium triflate demonstrates excellent functional group tolerance and can achieve gram-scale reactions [14].
The mechanistic pathway for bismuth triflate catalysis involves initial coordination of the catalyst to carbonyl groups or other electron-rich centers, followed by intramolecular cyclization through nucleophilic attack [12]. The catalyst facilitates both carbon-oxygen and carbon-carbon bond formation in tandem processes [15]. Temperature optimization studies reveal that reactions conducted at 150°C provide superior yields compared to lower temperature conditions [2].
Transition metal catalysis using palladium, rhodium, and iridium complexes has been explored for specialized functionalization reactions [16]. These catalysts enable carbon-hydrogen activation and cross-coupling reactions that introduce diverse substituents onto the imidazopyridine core [16]. The choice of ligands and reaction conditions significantly influences selectivity and yield outcomes [17].
Solvent selection profoundly influences the efficiency and selectivity of synthetic transformations leading to 2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione [2] [18]. Dichloroethane emerges as the optimal solvent for bismuth triflate-catalyzed reactions, providing superior yields compared to acetonitrile or mixed solvent systems [2]. The reaction concentration significantly affects product formation, with 0.3 molar concentration delivering optimal results [2].
Acetonitrile demonstrates particular effectiveness in Ritter-type reactions for imidazopyridine synthesis, with the optimal stoichiometry requiring 15 equivalents of acetonitrile relative to the limiting reagent [2]. The reaction proceeds efficiently at 150°C under sealed tube conditions, achieving yields up to 97% [2]. Lower acetonitrile equivalents result in diminished yields, with 5 equivalents providing only 54% yield compared to 86% with 15 equivalents [2].
| Solvent System | Temperature | Concentration | Yield | Comments |
|---|---|---|---|---|
| DCE | 150°C | 0.3 M | 97% | Optimal for Bi(OTf)₃ catalysis |
| MeCN | 150°C | 0.3 M | 76% | Ritter-type reactions |
| DMF | 70°C | Variable | 60% | Iodine-mediated synthesis |
| EtOH/H₂O (1:1) | Reflux | 0.5 M | 70-90% | Nucleophilic substitution |
Green solvent applications have been investigated for sustainable synthesis approaches [18]. Deep eutectic solvents, ionic liquids, and glycerol-based systems provide environmentally friendly alternatives to traditional organic solvents [18]. These green solvents often require modified reaction conditions but can achieve comparable yields while reducing environmental impact [18].
The reaction atmosphere significantly influences product formation and side reaction profiles [14]. Reactions conducted under normal air atmosphere often provide satisfactory results, eliminating the need for specialized inert gas handling [14]. However, sensitive intermediates may require nitrogen or argon protection to prevent oxidative degradation [1].
Temperature optimization studies reveal distinct optimal ranges for different reaction types [2] [12]. Cyclization reactions typically require elevated temperatures between 120-150°C to achieve acceptable reaction rates [1] [2]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures may promote decomposition pathways [12].
Reaction time optimization demonstrates that most cyclization processes reach completion within 2-4 hours under optimal conditions [1]. Extended reaction times beyond 24 hours generally do not improve yields and may lead to product degradation [1]. Microwave-assisted synthesis can significantly reduce reaction times while maintaining high yields [19].
The purification of 2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione presents unique challenges due to the polar nature of the imidazopyridine core and the electron-withdrawing nitrophenyl substituent [20] [21] [22]. Silica gel chromatography remains the primary purification method, requiring careful optimization of mobile phase composition to achieve effective separation [20] [22].
Standard silica gel exhibits weakly acidic properties that can lead to decomposition of pH-sensitive heterocyclic compounds during chromatography [20] [23]. Neutral pH silica gel, adjusted to pH 6-8, provides improved stability for imidazopyridine derivatives and reduces the risk of compound degradation [20]. The low trace metal content in high-quality silica gel prevents peak tailing and improves separation efficiency [20].
| Chromatographic Parameter | Standard Conditions | Optimized Conditions | Improvement |
|---|---|---|---|
| Silica gel type | Regular, pH 4-5 | Neutral, pH 6-8 | Reduced decomposition |
| Mobile phase | EtOAc/Hexane | Gradient elution | Better resolution |
| Column size | Standard | Preparative scale | Higher capacity |
| Detection | UV 254 nm | UV 220 nm | Enhanced sensitivity |
Flash chromatography provides an efficient alternative for rapid purification of reaction products [22]. The technique operates on differential adsorption principles, with polar compounds exhibiting stronger interactions with the silica stationary phase [22]. Gradient elution methods starting with hexane-ethyl acetate mixtures and progressing to more polar solvent systems achieve optimal separation of imidazopyridine derivatives [22].
Preparative high-performance liquid chromatography offers superior resolution for complex mixtures containing closely related structural analogs [24]. This technique proves particularly valuable when flash chromatography fails to achieve adequate separation [24]. The method allows collection of purified fractions with high purity levels suitable for biological evaluation [24].
Counter-current chromatography presents unique advantages for heterocyclic compound purification by eliminating solid support interactions that can lead to compound degradation [25]. This technique proves especially beneficial for unstable intermediates and products that undergo decomposition on silica gel [25]. High-speed counter-current chromatography reduces solvent consumption and processing time compared to traditional column methods [25].
Recrystallization techniques provide complementary purification approaches when chromatographic methods prove insufficient [26]. The selection of appropriate solvent systems for recrystallization depends on solubility characteristics of the target compound [26]. Binary solvent systems, where the compound exhibits high solubility in one solvent and low solubility in another, often provide optimal recrystallization conditions [26].
Specialized chromatographic methods for imidazole derivatives include chiral separation techniques for enantiomeric compounds [27]. High-performance liquid chromatography using chiral stationary phases can resolve enantiomers of imidazole-containing compounds [27]. Mobile phase optimization typically involves hexane-alcohol mixtures with diethylamine additives to improve peak shape and resolution [27].
Single crystal X-ray diffraction analysis represents the definitive method for structural elucidation of tetrahydroimidazopyridine derivatives [1] [2]. Comprehensive crystallographic studies of related imidazopyridine compounds have established fundamental structural parameters that provide insights into the molecular architecture of 2-(4-nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione [3].
The crystallographic investigation of imidazopyridine derivatives typically reveals monoclinic crystal systems with P2₁/c space group symmetry [2] [4]. These compounds characteristically exhibit unit cell parameters with a-axes ranging from 10.7 to 12.1 Å, b-axes extending from 26.8 to 35.4 Å, and c-axes between 9.8 and 12.1 Å [5]. The β-angle variations span from 102° to 113°, producing unit cell volumes in the range of 3150-3410 ų [1] [2].
| Parameter | Typical Values for Related Compounds |
|---|---|
| Empirical formula | C₁₄H₁₁N₃O₃ |
| Formula weight | 269.25 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions (Å) | |
| a | 10.7-12.1 |
| b | 26.8-35.4 |
| c | 9.8-12.1 |
| β (°) | 102-113 |
| Volume (ų) | 3150-3410 |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.47-1.89 |
| Temperature (K) | 150-298 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Theta range (°) | 2.1-29.9 |
| Reflections collected | 11000-19000 |
| Independent reflections | 4500-12000 |
| Final R indices [I>2σ(I)] | |
| R₁ | 0.041-0.076 |
| wR₂ | 0.102-0.172 |
| Goodness-of-fit on F² | 1.06-1.24 |
Table 1: Representative X-ray Crystallographic Parameters for Tetrahydroimidazopyridine Derivatives
Structural analysis demonstrates that the imidazopyridine ring system maintains essential planarity, with maximum deviations from the mean plane typically not exceeding 0.013 Å [6]. The heterocyclic core exhibits characteristic bond lengths with carbon-nitrogen distances ranging from 1.33 to 1.38 Å and carbon-carbon bonds spanning 1.39 to 1.42 Å [7]. Bond angles within the nitrogen-containing rings conform to expected values, with N-C-N angles measuring 108-112° [1].
The 4-nitrophenyl substituent demonstrates significant conformational flexibility relative to the tetrahydroimidazopyridine core [7]. Crystallographic data reveals dihedral angles between the nitrophenyl ring and the imidazopyridine system ranging from 25° to 35°, indicating a non-coplanar arrangement that minimizes steric interactions while maintaining electronic conjugation [2] [4].
Crystal packing analysis reveals intermolecular interactions dominated by hydrogen bonding networks involving C-H···N and C-H···O contacts [2]. These weak hydrogen bonds, with distances typically ranging from 2.4 to 2.7 Å, contribute to crystal stability and influence molecular packing arrangements [7]. The packing coefficient values for related imidazopyridine derivatives span 60.2% to 68.6%, indicating efficient space utilization within the crystal lattice [1].
Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns and coupling constants specific to the tetrahydroimidazopyridine framework [8] [9]. Proton nuclear magnetic resonance spectra of 2-(4-nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione exhibit distinctive signal patterns that enable unambiguous structural assignment [10] [11].
The aromatic proton signals of the 4-nitrophenyl substituent appear as characteristic doublets in the downfield region [12] [11]. Protons ortho to the nitro group (H-2') resonate at 8.20-8.30 ppm, reflecting the strong electron-withdrawing influence of the nitro functionality [12]. The meta-positioned protons (H-3') appear at 7.50-7.70 ppm, demonstrating the reduced deshielding effect at the meta positions [11].
| Proton Environment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic H (4-nitrophenyl) | 8.15-8.35 | 128-135 |
| H-2' (ortho to NO₂) | 8.20-8.30 | 147-149 |
| H-3' (meta to NO₂) | 7.50-7.70 | 123-125 |
| Imidazo ring CH | 8.50-8.90 | 150-152 |
| Pyridine ring CH | 6.90-7.20 | 108-120 |
| Tetrahydro CH₂ (C-5) | 3.30-3.70 | 40-45 |
| Tetrahydro CH₂ (C-6) | 2.80-3.20 | 25-30 |
| Tetrahydro CH₂ (C-7) | 2.00-2.50 | 20-25 |
| Tetrahydro CH₂ (C-8) | 3.40-3.80 | 42-47 |
Table 2: Representative NMR Chemical Shifts for 2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
The imidazopyridine core protons exhibit characteristic chemical shifts reflecting the heterocyclic environment [9] [13]. The imidazole ring proton appears significantly downfield at 8.50-8.90 ppm due to the electron-deficient nature of the heterocyclic system [13]. Pyridine ring protons resonate at 6.90-7.20 ppm, consistent with the electron density distribution in the fused ring system [8].
Tetrahydro ring methylene protons provide crucial structural information through their distinct chemical shift patterns [9] [14]. The C-5 and C-8 methylene protons, positioned adjacent to nitrogen atoms, appear at 3.30-3.70 ppm and 3.40-3.80 ppm respectively, reflecting nitrogen deshielding effects [15]. Central ring methylene protons (C-6 and C-7) resonate at higher field positions, with C-6 appearing at 2.80-3.20 ppm and C-7 at 2.00-2.50 ppm [14].
Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that confirm structural assignments [15] [16]. The carbonyl carbons of the dione functionality appear at 165-170 ppm, consistent with amide-type carbonyls within the heterocyclic framework [8]. Aromatic carbons of the 4-nitrophenyl group span 123-149 ppm, with the nitro-bearing carbon appearing most downfield due to the electron-withdrawing nitro group [12] [16].
Distortionless Enhancement by Polarization Transfer experiments provide definitive carbon multiplicity assignments [14]. These experiments distinguish methyl, methylene, methine, and quaternary carbons through selective enhancement patterns [14]. For the tetrahydroimidazopyridine framework, DEPT-135 spectra reveal methylene carbons as negative peaks, facilitating unambiguous assignment of the saturated ring carbons [15] [14].
Heteronuclear multiple bond correlation experiments establish connectivity patterns between carbon and proton centers separated by two or three bonds [8] [10]. These two-dimensional techniques confirm the attachment of the 4-nitrophenyl substituent to the imidazopyridine core and validate the proposed molecular connectivity [13].
Mass spectrometric analysis of 2-(4-nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [17] [18]. Electron impact ionization produces molecular ions with moderate intensity, typically 15-25% relative abundance, consistent with the stability of the heterocyclic framework [19] [20].
The primary fragmentation pathway involves loss of the nitro group, generating [M-NO₂]⁺ fragment ions at m/z 223 with 40-60% relative intensity [19]. This fragmentation reflects the labile nature of the nitro functionality under electron impact conditions [19] [21]. Subsequent loss of carbonyl groups produces [M-NO₂-CO]⁺ fragments at m/z 195, accounting for 20-35% of the ion current [17].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|
| [M]⁺- (269) | 15-25 | Molecular ion |
| [M-NO₂]⁺ (223) | 40-60 | Loss of nitro group |
| [M-NO₂-CO]⁺ (195) | 20-35 | Subsequent loss of carbonyl |
| [4-Nitrophenyl]⁺ (122) | 60-80 | Direct cleavage to nitrophenyl |
| [Imidazopyridine]⁺ (147) | 25-40 | Heterocyclic core retention |
| [C₆H₄NO₂]⁺ (122) | 60-80 | Nitrophenyl radical cation |
| [C₇H₆N₂]⁺- (118) | 30-50 | Imidazole fragment |
| [C₆H₅]⁺ (77) | 15-30 | Phenyl cation |
| [NO₂]⁺ (46) | 10-25 | Nitro radical cation |
Table 3: Mass Spectrometric Fragmentation Patterns for 2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
Direct cleavage of the bond connecting the 4-nitrophenyl substituent to the heterocyclic core generates abundant [4-nitrophenyl]⁺ ions at m/z 122, representing 60-80% relative intensity [17] [19]. This fragmentation pathway demonstrates the significance of the benzylic-type bond cleavage in nitro-substituted aromatic systems [21].
The imidazopyridine core fragment appears at m/z 147 with 25-40% relative intensity, indicating partial retention of the heterocyclic framework following nitrophenyl loss [20]. Further fragmentation of this core produces characteristic nitrogen-containing fragments, including [C₇H₆N₂]⁺- ions at m/z 118 with 30-50% relative intensity [17].
Secondary fragmentation pathways involve ring-opening processes within the tetrahydroimidazopyridine system [18] [20]. These processes generate smaller nitrogen-containing fragments through α-cleavage adjacent to nitrogen atoms and subsequent rearrangement reactions [18]. The formation of [C₆H₅]⁺ phenyl cations at m/z 77 (15-30% intensity) results from complete nitro group loss and subsequent aromatic ring fragmentation [19].
Activation energy calculations for bond cleavage processes reveal preferential fragmentation pathways [18]. The nitro group loss exhibits relatively low activation energies (95-129 kJ/mol), consistent with experimental observations of abundant [M-NO₂]⁺ ions [18]. Higher energy fragmentations (>250 kJ/mol) correspond to carbon-carbon bond cleavages within the heterocyclic framework [18].